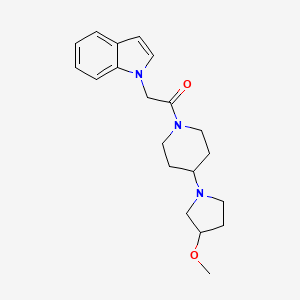

2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-indol-1-yl-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-25-18-9-13-22(14-18)17-7-11-21(12-8-17)20(24)15-23-10-6-16-4-2-3-5-19(16)23/h2-6,10,17-18H,7-9,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLJGZGFAGGLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1H-indol-1-yl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one, also known as a synthetic indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an indole core linked to a piperidine moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₄O |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 1797842-62-6 |

Anticancer Properties

Research indicates that indole derivatives possess significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can effectively target cancer pathways, leading to reduced viability of cancer cells and enhanced apoptosis rates .

Neuroprotective Effects

The presence of the piperidine and pyrrolidine moieties in the compound suggests potential neuroprotective effects. Compounds containing indole structures have been linked to neuroprotection against oxidative stress and neuronal apoptosis. In vitro studies indicate that such derivatives can modulate neurotransmitter levels and protect neuronal cells from damage, making them candidates for treating neurodegenerative disorders .

Antimicrobial Activity

Indole derivatives are recognized for their antimicrobial properties. Preliminary investigations into the biological activity of this compound suggest it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives, including this compound, against various cancer cell lines. The results indicated that modifications to the indole core significantly influenced cytotoxicity, with certain analogs demonstrating IC50 values in the low micromolar range against breast and lung cancer cells .

Study 2: Neuroprotective Mechanism

In another study focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cultures exposed to oxidative stress. The findings revealed that the compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial function, suggesting a protective role against neurodegeneration .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, derivatives containing indole and piperidine frameworks have shown efficacy in inhibiting the proliferation of cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that similar compounds can exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacology

The presence of both piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that the compound may act as a modulator of acetylcholine receptors, which could have implications for treating neurodegenerative diseases like Alzheimer's. Inhibition assays have shown that related compounds can effectively inhibit acetylcholinesterase activity, supporting their potential use in cognitive enhancement therapies.

Analgesic Effects

Research into the analgesic properties of similar compounds indicates that they may possess pain-relieving effects. The mechanism may involve modulation of pain pathways through interaction with opioid receptors or other pain-related signaling molecules. This opens avenues for developing new analgesics derived from the indole-piperidine scaffold.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-piperidine derivatives and screened them against several cancer cell lines. One derivative showed IC50 values below 10 µM against breast cancer cells, indicating strong anti-proliferative activity. Molecular docking studies suggested that the compound binds effectively to the active site of key oncogenic proteins.

Study 2: Antimicrobial Screening

A recent investigation assessed the antimicrobial properties of several derivatives based on the target compound. The study revealed that one derivative exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a broad-spectrum antibiotic.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidin-1-yl Ethanone Derivatives

Compounds sharing the piperidin-1-yl ethanone core exhibit diverse pharmacological profiles depending on substituents:

- E629-0296 (): Contains a piperazine ring instead of piperidine and a thiophene-substituted indole. The thiophene group may alter electronic properties, influencing binding interactions .

- 6n (): Features a benzoic acid phenoxy group attached to the ethanone-piperidine backbone.

Indole-Containing Analogs

- 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone (): Shares an indole-ethanone-piperazine scaffold. The diphenylmethyl group introduces steric bulk, which could reduce metabolic clearance compared to the target’s methoxypyrrolidine, suggesting trade-offs between stability and target engagement .

- 2-(4-Methoxyphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (): Replaces indole with a methoxyphenoxy group and adds a thiazole-pyridine substituent. This modification likely shifts activity toward kinase inhibition, contrasting with the target’s undefined mechanism .

Substituent Effects on Physicochemical Properties

- Methoxypyrrolidine vs. Methylamino-pyrrolidine: describes 2-[4-(methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one, where the methylamino group increases basicity compared to the target’s methoxy substituent. This could enhance membrane permeability but reduce metabolic stability .

- Chloromethylphenyl vs.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Compounds like 6n () and 1f () demonstrate efficient synthetic routes (e.g., coupling reactions, cyclization), suggesting that the target compound could be synthesized using similar methodologies .

- Substituent Optimization : The methoxypyrrolidine group in the target compound may balance lipophilicity and metabolic stability better than halogenated or bulky substituents (e.g., diphenylmethyl in ) .

Q & A

Q. Critical Parameters :

- Catalyst Selection : Use of Pd-based catalysts for coupling reactions may enhance efficiency but requires strict control of moisture and oxygen levels .

- Temperature : Reactions are typically conducted at 0–25°C to avoid decomposition of sensitive intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yields range from 40–65% depending on substituent steric effects .

How should researchers approach the characterization of this compound using spectroscopic and chromatographic techniques?

Basic Research Question

Characterization requires a combination of techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with an error margin <5 ppm .

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify indole, piperidine, and methoxypyrrolidine moieties. Key signals include:

- Indole NH proton at δ 10–12 ppm (DMSO-d6).

- Methoxy group at δ 3.2–3.4 ppm .

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Methodological Tip : For unstable intermediates, use low-temperature NMR or stabilize with deuterated solvents like CDCl3 .

What in vitro models are suitable for evaluating the fungicidal activity of this compound, given structural similarities to known fungicides?

Basic Research Question

- Antifungal Assays :

- Mechanistic Studies :

How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Advanced Research Question

- Key Modifications :

- Experimental Design :

- Parallel synthesis of 10–20 derivatives with systematic substituent variations.

- Bioactivity screening in fungal models and cytotoxicity profiling (e.g., mammalian cell lines like HEK293) .

- Computational Tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for CYP51 .

What strategies are effective in resolving discrepancies between computational predictions and experimental bioactivity data for this compound?

Advanced Research Question

- Data Contradiction Analysis :

- Experimental Validation :

What pharmacokinetic parameters should be prioritized in preclinical studies, based on the compound's structural features?

Advanced Research Question

- Key Parameters :

- Oral Bioavailability : Assessed using Caco-2 cell monolayers for permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2 >30 min preferred) .

- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction (fu >5% ideal for efficacy) .

- In Vivo Disposition : Radiolabeled compound (e.g., 14C) in rodent models to track tissue distribution and excretion pathways .

How can researchers address solubility and stability challenges during formulation development for in vivo studies?

Advanced Research Question

- Solubility Enhancement :

- Stability Optimization :

What analytical methods are recommended for detecting degradation products in stability studies?

Advanced Research Question

- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .

- LC-MS/MS : Use a Q-TOF system to identify degradation products (e.g., demethylation of methoxypyrrolidine) .

- Quantification : Develop a stability-indicating HPLC method with validation per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.